molecular formula (CH3)2NH<br>C2H7N<br>(CH3)2NH<br>C2H7N B145610 Dimethylamine CAS No. 124-40-3

Dimethylamine

Cat. No. B145610
CAS RN: 124-40-3
M. Wt: 45.08 g/mol
InChI Key: ROSDSFDQCJNGOL-UHFFFAOYSA-N
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Description

Dimethylamine (DMA) is a simple amine with a variety of applications and occurrences in both industrial processes and natural systems. It is a major alkyl amine species found in particles and cloud water, with its concentrations influenced by factors such as marine biogenic emissions, sulfate, and aerosol-phase water . The presence of DMA in different environments, such as semi-arid and coastal regions, has been documented, indicating its widespread distribution and relevance in atmospheric chemistry .

Synthesis Analysis

The synthesis of dimethylamine-related compounds has been explored in various studies. For instance, organochalcogen compounds derived from dimethylamine have been synthesized using ortholithiation methodology, demonstrating the versatility of dimethylamine in forming complex molecules . The synthesis of {4-[2-(9-hexyl-9H-carbazol-3-yl)vinyl]phenyl} dimethylamine through the Wittig reaction further exemplifies the compound's utility in organic synthesis .

Molecular Structure Analysis

The molecular structure of dimethylamine has been extensively studied. Microwave spectra of isotopic species of DMA have provided detailed structural parameters, such as bond lengths and angles, and have revealed the conformation of the methyl groups . The inversion barrier and dipole moment of DMA have also been characterized, contributing to a deeper understanding of its molecular behavior . Additionally, the structure of dimethylamine has been determined using microwave data, which has led to the refinement of bond lengths and the discovery of greater angular asymmetry in the methyl group than previously thought .

Chemical Reactions Analysis

Dimethylamine participates in various chemical reactions, as evidenced by its interaction with other compounds. For example, DMA reacts with 4,5-dichloro-4-cyclopenten-1,3-dione to produce a monosubstituted amine compound, showcasing its reactivity . The reaction of dimethylamine with other elements, such as selenium and iodine, has been used to synthesize novel compounds, highlighting its chemical versatility .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethylamine have been investigated through different analytical techniques. Fourier transform infrared spectroscopy (FTIR) has been used to study the DMA dimer in the gas phase, providing insights into the enthalpy of hydrogen bond formation and the impact of dimerization on molecular vibrations . The interaction energies and dipole moments of dimethylamine clusters have been calculated using ab initio methods, revealing the significance of electron correlation in these systems .

Scientific Research Applications

  • Chemical Sensing and Environmental Protection : Dimethylamine has been identified as a genotoxic and highly volatile compound with significant biochemical effects on human genetic cells. It's used as a precursor in applications such as pesticides, dyes, plastics, etc. Research on DMA sensing is crucial for protecting the atmosphere and human health due to its irritability, combustibility, and toxicity. A study by Mounasamy et al. (2018) developed a vanadium pentoxide chemi-resistive sensor for detecting DMA vapours at room temperature, highlighting its importance in environmental monitoring (Mounasamy et al., 2018).

  • Radiopharmaceuticals in PET Imaging : Jacobson and Mishani (2008) described the radiosynthesis of [11C]dimethylamine and its application in directly labeling several positron emission tomography (PET) imaging agents. This study underscores the significance of dimethylamine in medical imaging, especially in PET scans (Jacobson & Mishani, 2008).

  • Water Treatment and Pollution Control : The biodegradation of DMA is vital for reducing pollution and controlling carcinogenic by-products like N-nitrosodimethylamine (NDMA) in drinking water. Liao et al. (2015) conducted a study on DMA removal by a mixed culture enriched from a drinking water biofilter, highlighting its role in environmental protection (Liao et al., 2015).

  • Wastewater Treatment Research : Makisha (2021) investigated the influence of dimethylamine on removing organic pollutants and nitrogen compounds in wastewater treatment, indicating its role in industrial waste management (Makisha, 2021).

  • Nonlinear Optical and Photophysical Properties : Pelosi et al. (2023) explored the effect of the dimethylamine group on the optical properties of acetamide-chalcone derivatives, demonstrating its utility in biological applications (Pelosi et al., 2023).

  • Food and Dietary Research : Mitchell, Zhang, and Smith (2008) investigated the presence of dimethylamine in various foods, particularly its significant increase after consuming fish and seafoods, revealing its relevance in food safety and nutrition (Mitchell, Zhang, & Smith, 2008).

  • Atmospheric Chemistry and Environmental Science : Jen, McMurry, and Hanson (2014) studied how dimethylamine affects the chemical formation mechanisms of sulfuric acid clusters in the atmosphere, providing insights into environmental chemistry and pollution control (Jen, McMurry, & Hanson, 2014).

Safety And Hazards

Dimethylamine is classified as extremely flammable and contains gas under pressure; it may explode if heated . It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . It may cause respiratory irritation and damage to organs .

Future Directions

The global dimethylamine market is projected to grow at a CAGR of 5.5% from 2022 to 2030 . The growth in the market can be attributed to the increasing demand for agricultural products, the rising use of dimethylamine in pharmaceuticals and chemicals industries, and growing investments in R&D activities .

properties

IUPAC Name

N-methylmethanamine
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InChI

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3
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InChI Key

ROSDSFDQCJNGOL-UHFFFAOYSA-N
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Canonical SMILES

CNC
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Molecular Formula

C2H7N, Array, (CH3)2NH
Record name DIMETHYLAMINE, ANHYDROUS
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Related CAS

21249-13-8 (sulfate), 23307-05-3 (sulfate[1:1]), 30781-73-8 (nitrate), 506-59-2 (hydrochloride)
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DSSTOX Substance ID

DTXSID5024057
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Molecular Weight

45.08 g/mol
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Physical Description

Dimethylamine, anhydrous appears as a colorless gas smelling of fish at low concentrations and of ammonia at higher concentrations. Shipped as a liquid under its vapor pressure. Contact with the unconfined liquid can cause frostbite by evaporative cooling and chemical type burns. Density of liquid 5.5 lb / gal. The gas, which is corrosive, dissolves readily in water to form flammable corrosive solutions. The gas is heavier than air and can asphyxiate by the displacement of air. Gas is easily ignited and produces toxic oxides of nitrogen when burned. Long-term inhalation of low concentrations or short-term inhalation of low concentrations has adverse health effects. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used to make other chemicals and as a solvent., Gas or Vapor, Liquid; Liquid, Colorless gas with an ammonia- or fish-like odor; Note: A liquid below 44 degrees F. Shipped as a liquefied compressed gas; [NIOSH], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with an ammonia- or fish-like odor., Colorless gas with an ammonia- or fish-like odor. [Note: A liquid below 44 °F. Shipped as a liquefied compressed gas.]
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Boiling Point

45.3 °F at 760 mmHg (NTP, 1992), 7.3 °C, 7.0 °C, 44 °F
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Flash Point

20 °F (USCG, 1999), The Guide from the Emergency Response Guidebook is for anhydrous dimethylamine. 20 °F, -6.69 °C (19.96 °F) - closed cup, 20 °F (Closed cup), 20 °F (liquid), NA (Gas) 20 °F (Liquid)
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Solubility

24 % at 140 °F (NIOSH, 2023), In water, 163 g/100g water at 40 °C, Very soluble in water forming a very strong alkaline solution, Soluble in ethanol, ethyl ether, Solubilities in various solvents at 1 atm and 20 °C.[Table#2482], 1630 mg/mL at 40 °C, Solubility in water, g/100ml: 354 (very soluble), (140 °F): 24%
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Density

0.671 at 44.4 °F (USCG, 1999) - Less dense than water; will float, 0.6804 g/cu cm at 0 °C, Bulk density approximately 7.8 lb/gal, Saturated liquid density: 42.110 lb/cu ft; liquid heat capacity: 0.731 Btu/lb-F (all at 40 °F), Saturated vapor pressure: 29.990 lb/sq in; saturated vapor density: 0.23550 lb/cu ft; ideal gas heat capacity: 0.364 Btu/lb-F (all at 75 °F), Relative density (water = 1): 0.7, 0.67 (liquid at 44 °F), 0.67 (Liquid at 44 °F), 1.56(relative gas density)
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Vapor Density

1.6 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 1.6 (Air = 1), Relative vapor density (air = 1): 1.6, 1.56
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Vapor Pressure

1388.03 mmHg at 70 °F (USCG, 1999), 1520 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 203, 1.7 atm
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Impurities

Typical commercial specifications., Table: Specifications for Anhydrous Dimethylamine [Table#2477]
Record name Dimethylamine
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Product Name

Dimethylamine

Color/Form

Colorless gas

CAS RN

124-40-3
Record name DIMETHYLAMINE, ANHYDROUS
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Melting Point

-135 °F (NTP, 1992), -93 °C, Deliquescent leaflets; mp: 171 °C; very soluble in water; soluble in alcohol, chloroform; practically insoluble in ether /Dimethylamine hydrochloride/, -92.2 °C, -134 °F
Record name DIMETHYLAMINE, ANHYDROUS
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Synthesis routes and methods I

Procedure details

50.0 g (0.5 mol) of triethylamine in 100 ml of methylene chloride was added dropwise to 350 ml of the solution, prepared according to Example 7a, of the amide chloride of isobutyric acid dimethylamide in methylene chloride at 20° C., while cooling and stirring, and the mixture was then heated and refluxed for 1 hour. Thereafter, 75.0 g (0.55 mol) of zinc chloride were added at 10° C. and 79.0 g (0.5 mol) of 1,1,2-trichlorobutadiene were added dropwise to the reaction solution in the course of 60 minutes. After heating under reflux for 5 hours, 400 ml of water were added to the reaction solution and the mixture was stirred overnight (15 hours). Separating the phases and drying the organic phase over sodium sulphate and subjecting it to fractional distillation gave 10.5 g of 1,1,2-trichlorobutadiene, 11.5 g of isobutryic acid dimethylamine and 66.8 g (59%, relative to isobutyric acid dimethylamine employed) of the ketone of boiling point 112°-117° C./10 mm Hg and refractive index nD20 of 1.509.
Quantity
75 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
amide chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
79 g
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Example of the polyamide-imide powder includes a condensation product of trimellitic acid derivative and aromatic diamine. Example of the trimellitic acid derivative includes trimellitic anhydride; trimellitic anhydride monochloride; 1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene; 1,4-dicarbomethoxy-3-carboxy benzene; 1,4-dicarboxy-3-carbophenoxy benzene; and ammonium salts formed of trimellitic acid, ammonia, dimethylamine, triethylamine, etc. Among these, trimellitic anhydride, trimellitic anhydride monochloride, etc. are often used with preference. Example of the aromatic diamine includes 2,2-bis[4-(4-aminophenoxy)phenyl] propane; 2,2 bis[4-(4-aminophenoxy)phenyl] butane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane; 1,1-bis[4-(4-aminophenoxy)phenyl]cyclopentane; bis[4-(4-aminophenoxy)phenyl]sulfone; bis[4-(4-aminophenoxy)phenyl]ether; 4,4′-carbonyl bis(P-phenylene oxy) dianiline, etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,4-dicarboxy-3-N,N-dimethyl carbamoyl benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1,4-dicarbomethoxy-3-carboxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1,4-dicarboxy-3-carbophenoxy benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyamide-imide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aromatic diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
trimellitic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
trimellitic anhydride monochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

5.4 g of metachlorperbenzoic acid was added to a chloroform solution of 3.7 g of N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide obtained by reaction between dimethylamine and N-allyl-N-(α-methylbenzyl)-4-chlorocarbonylbenzenesulfonamide. The mixture was reacted under reflux for 2 hours. Thereafter, an aqueous sodium sulfite solution was added to decompose the excess of the peroxide. After washing with an aqueous sodium bicarbonate solution and water, the chloroform solution was dried over anhydrous magnesium sulfate, concentrated and purified by the silica gel chromatography to obtain 3.0 g (77%) of the intended product (Compound No. 163), m.p. 98.0°~100.0° C. The elemental analysis of the product was effected with the results shown below.
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
N-allyl-N-(α-methylbenzyl)-4-(N,N-dimethylcarbamoyl)benzenesulfonamide
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Preparation of methyl 5-(aminomethyl)pyrrole-2-carboxylate hydrochloride (X) can be accomplished by the approach shown in Scheme 11. A three-step conversion of pyrrole into methyl 5-formylpyrrole-2-carboxylate has been described (Org. Syn., Coll Vol. 4, 1963, p831). Alternatively, Muchowski (Tetrahedron Lett., 1988, 29, 777) has described the bis(dimethylamino)azafulvene dimer resulting from treatment of 2-formylpyrrole with dimethylamine. Such species may be lithiated at low temperatures and captured with a variety of electrophiles, including methyl chloroformate, to also give methyl 5-formylpyrrole-2-carboxylate. The aldehyde group is then converted to the oxime under standard conditions and finally reduced by catalytic hydrogenation in the presence of hydrochloric acid to give the target linker (X). ##STR44##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
bis(dimethylamino)azafulvene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

The same procedure as in Reference Example 25-8 was carried out by using (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (300 mg, 0.47 mmol), isobutyl chloroformate (74 μl, 0.56 mmol), triethylamine (78 μl, 0.56 mmol) and a 50% dimethylamine aqueous solution (0.27 ml) to obtain (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl- 2-(dimethylcarbamoyl)pyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (290 mg, yield: 93%).
Name
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
74 μL
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylamine
Reactant of Route 2
Dimethylamine
Reactant of Route 3
Dimethylamine
Reactant of Route 4
Dimethylamine
Reactant of Route 5
Dimethylamine
Reactant of Route 6
Dimethylamine

Citations

For This Compound
116,000
Citations
SH Zeisel, KA DaCosta, JG Fox - Biochemical Journal, 1985 - portlandpress.com
An understanding of the biosynthesis and metabolism of dimethylamine (DMA) is important because it is a precursor of dimethylnitrosamine (nitroso-DMA). DMA is the major short-chain …
Number of citations: 105 portlandpress.com
WA Mitch, DL Sedlak - Environmental Science & Technology, 2002 - ACS Publications
… during the chlorination of dimethylamine and other secondary … reaction of monochloramine and dimethylamine followed by its … of sodium hypochlorite with dimethylamine. However, the …
Number of citations: 739 pubs.acs.org
J Bielefeld, S Doye - Angewandte Chemie International Edition, 2017 - Wiley Online Library
… methylamine and dimethylamine. Herein, we report the first successful use of dimethylamine in … Additionally, we present a catalytic dihydroaminoalkylation reaction using dimethylamine, …
Number of citations: 45 onlinelibrary.wiley.com
V Loukonen, T Kurtén, IK Ortega… - Atmospheric …, 2010 - acp.copernicus.org
… , it was also demonstrated that dimethylamine assists the growth of … the hydration of dimethylamine – containing sulfuric acid … cially on the role of dimethylamine in sulfuric acid driven …
Number of citations: 272 acp.copernicus.org
SC Mitchell, AQ Zhang, RL Smith - Food and chemical toxicology, 2008 - Elsevier
Forty-six different foods eaten by six healthy male volunteers were investigated as potential sources of the aliphatic secondary amine, dimethylamine. None that were representatives …
Number of citations: 38 www.sciencedirect.com
JE Wollrab, VW Laurie - The Journal of Chemical Physics, 1968 - pubs.aip.org
Microwave spectra of 12 isotopic species of dimethylamine have been assigned for the ground vibrational state. Splittings arising from the inversion of the amino hydrogen have been …
Number of citations: 203 pubs.aip.org
S Helali, E Puzenat, N Perol, MJ Safi… - Applied Catalysis A …, 2011 - Elsevier
… dimethylamine ((CH 3 ) 2 NH) using pure and platinized TiO 2 suspensions. The photodegradation of dimethylamine … About 30% of dimethylamine was converted into …
Number of citations: 74 www.sciencedirect.com
H Maeda, R Kakehashi - Advances in Colloid and Interface Science, 2000 - Elsevier
The effects of protonation on alkyldimethyl amine oxide micelles are reviewed, mainly with regard to dodecyl and tetradecyl homologs. The topics discussed are hydrogen ion titration …
Number of citations: 113 www.sciencedirect.com
SS Mirvish - Journal of the National Cancer Institute, 1970 - academic.oup.com
… (9), but the disappearance of dimethylamine was measured rather than the appearance of … a reinvestigation of dimethylamine nitrosation, with the aid of tritiated dimethylamine labeled …
Number of citations: 327 academic.oup.com
SH Zeisel, M Youssef, S Hensey - The Journal of nutrition, 1989 - Elsevier
Trimethylamine (TMA) and dimethylamine (DMA) are normal components of human urine and are precursors of dimethylnitrosamine, a potent carcinogen. In part, DMA and TMA are …
Number of citations: 162 www.sciencedirect.com

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